Characterization of 2-Fluorophenylboronic Acid by NMR and Mass Spectrometry: An In-depth Technical Guide
Characterization of 2-Fluorophenylboronic Acid by NMR and Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize 2-Fluorophenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The guide details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluorophenylboronic acid. Analysis by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.
Data Presentation
The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for 2-Fluorophenylboronic acid.
Table 1: ¹H NMR Data for 2-Fluorophenylboronic acid
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.11 - 7.38 | m | - |
| H-4 | 7.11 - 7.38 | m | - |
| H-5 | 7.11 - 7.38 | m | - |
| H-6 | 7.11 - 7.38 | m | - |
| B(OH)₂ | 8.67 | s (broad) | - |
Note: The aromatic protons (H-3 to H-6) often appear as a complex multiplet. The broad singlet for the boronic acid protons is due to chemical exchange and the quadrupolar nature of the boron nucleus.
Table 2: ¹³C NMR Data for 2-Fluorophenylboronic acid
| Carbon | Chemical Shift (ppm) | Coupling to ¹⁹F (J, Hz) |
| C-1 | ~120 (broad) | - |
| C-2 | 163.5 | d, ¹JCF ≈ 250 |
| C-3 | 115.5 | d, ²JCF ≈ 23 |
| C-4 | 132.0 | d, ³JCF ≈ 8 |
| C-5 | 124.5 | d, ⁴JCF ≈ 3 |
| C-6 | 135.0 | d, ³JCF ≈ 15 |
Note: The carbon attached to boron (C-1) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: ¹¹B and ¹⁹F NMR Data for 2-Fluorophenylboronic acid
| Nucleus | Chemical Shift (ppm) | Reference |
| ¹¹B | 28 - 30 | BF₃·OEt₂ |
| ¹⁹F | ~ -114 | CFCl₃ |
Experimental Protocols
Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), proper sample preparation is crucial for obtaining high-resolution NMR spectra.
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Solvent Selection: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are recommended solvents. Methanol helps to break up boroxine (B1236090) oligomers by forming the corresponding methyl boronate ester in solution.
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Procedure:
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Weigh approximately 5-10 mg of 2-Fluorophenylboronic acid directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of the chosen deuterated solvent.
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Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.
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The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
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¹H NMR:
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Pulse Program: Standard single-pulse sequence (e.g., zg30).
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 3-4 seconds.
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Spectral Width: 0 to 16 ppm.
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¹³C NMR:
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Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
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Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
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Relaxation Delay (d1): 2 seconds.
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Spectral Width: 0 to 220 ppm.
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¹¹B NMR:
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Pulse Program: Single-pulse sequence with proton decoupling.
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Number of Scans: 128 to 512.
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Relaxation Delay (d1): 0.1 seconds (due to fast quadrupolar relaxation).
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Spectral Width: -40 to 80 ppm.
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Note: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.
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¹⁹F NMR:
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Pulse Program: Single-pulse sequence, often with proton decoupling.
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Number of Scans: 64 to 256.
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Relaxation Delay (d1): 1-2 seconds.
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Spectral Width: -50 to -250 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Fluorophenylboronic acid, confirming its elemental composition.
Data Presentation
Table 4: Expected Mass Spectrometry Data for 2-Fluorophenylboronic acid
| Ion | m/z (calculated) | m/z (observed) | Identity |
| [M+H]⁺ | 141.0510 | ~141 | Molecular Ion (protonated) |
| [M-H₂O+H]⁺ | 123.0405 | ~123 | Loss of water |
| [M-B(OH)₂]⁺ | 95.0342 | ~95 | Loss of boronic acid group |
Note: The observed m/z values may vary slightly depending on the ionization technique and instrument calibration. Boronic acids can also form adducts with solvents or form dimeric/trimeric species, which may be observed in the mass spectrum.
Experimental Protocols
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing boronic acids.
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Solvent System: A mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation is typically used.
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Procedure:
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Prepare a stock solution of 2-Fluorophenylboronic acid in the chosen solvent system at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection into an LC-MS system.
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Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
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Ionization Mode: Positive ion mode is typically used to observe the protonated molecular ion [M+H]⁺.
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Capillary Voltage: 3-4 kV.
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Cone Voltage: 20-40 V (can be optimized to control fragmentation).
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Source Temperature: 100-150 °C.
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Desolvation Temperature: 250-350 °C.
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Mass Range: m/z 50-500.
Analytical Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the characterization of 2-Fluorophenylboronic acid and the relationships between the different analytical techniques.
Caption: Workflow for NMR and MS characterization.
Caption: Relationships between different NMR data.
